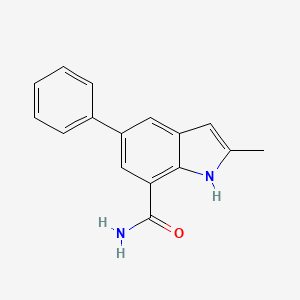

2-Methyl-5-phenyl-1H-indole-7-carboxamide

Description

Properties

IUPAC Name |

2-methyl-5-phenyl-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-10-7-13-8-12(11-5-3-2-4-6-11)9-14(16(17)19)15(13)18-10/h2-9,18H,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYNRGGGSGROCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N1)C(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584158 | |

| Record name | 2-Methyl-5-phenyl-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943607-57-6 | |

| Record name | 2-Methyl-5-phenyl-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the indole ring. This method provides a versatile and efficient route to synthesize various substituted indoles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. Catalysts and reagents are carefully selected to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of indole derivatives, including 2-Methyl-5-phenyl-1H-indole-7-carboxamide. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with similar structures have been assessed for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| This compound | E. coli | TBD |

| This compound | C. albicans | TBD |

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. For example, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast) | TBD |

| This compound | HCT116 (colon) | TBD |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. Various methods have been reported for the synthesis of indole derivatives, with techniques such as molecular docking studies aiding in the understanding of their interactions with biological targets .

Spectroscopic Identification

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure of synthesized compounds. These methods provide insights into the molecular framework and confirm the presence of functional groups critical for biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of indole derivatives for their antimicrobial properties against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting that modifications to the indole structure could enhance efficacy .

Case Study 2: Anticancer Mechanisms

Research on indole derivatives has revealed that they can induce apoptosis in cancer cells through mitochondrial pathways. A specific derivative demonstrated an ability to disrupt microtubule formation, leading to G2/M phase arrest in cell cycles . This highlights the potential application of indole compounds in developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical features of 2-Methyl-5-phenyl-1H-indole-7-carboxamide and related indole derivatives:

Key Observations

- Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound may improve solubility in polar aprotic solvents compared to carboxylic acid derivatives (e.g., ), which are more hydrophilic but less membrane-permeable.

- Synthetic Challenges: Harsh reaction conditions (150–190°C) and low yields (6–37%) are common in synthesizing indole carboxamides, as seen in and . These issues arise from thermal decomposition and chromatographic losses .

- Physicochemical Properties: Melting points for fluorinated analogs (233–250°C) are higher than typical values for non-halogenated indoles, reflecting stronger intermolecular forces. The target compound’s molecular weight (250.29 g/mol) is moderate, positioning it within the "drug-like" range for bioavailability, unlike heavier benzophenone-containing derivatives (>350 g/mol) .

Biological Activity

2-Methyl-5-phenyl-1H-indole-7-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that contribute to its biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

This compound belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its specific substituents include:

- Methyl group at the 2-position

- Phenyl group at the 5-position

- Carboxamide functional group at the 7-position

This unique arrangement enhances its biological activity and pharmacokinetic properties, making it a promising candidate for therapeutic applications, particularly in cancer treatment.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives. Key findings include:

- Antiproliferative Effects : The compound exhibits strong antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. It has been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are critical in cell cycle regulation .

- Mechanism of Action : Molecular docking studies suggest that this compound interacts with CDK2 and EGFR, indicating its potential as an anticancer agent by disrupting key signaling pathways involved in tumor growth and proliferation .

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

- Antitubercular Activity : Related studies have synthesized N-phenylindole derivatives with significant antitubercular activity against Mycobacterium tuberculosis strains, suggesting a broader spectrum of antimicrobial effects .

- Inhibition Studies : Various derivatives have shown inhibition against enzymes like α-glucosidase, demonstrating potential applications in diabetes management .

Synthesis and Evaluation

The synthesis of this compound typically involves multiple chemical reactions aimed at constructing the indole framework. The following table summarizes some derivatives and their biological activities:

| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| 2-Methyl-5-pheny1H-indole-7-carboxamide | Methyl at position 2, phenyl at position 5 | Anticancer (MCF-7) | <10 |

| 5-Methylindole-2-carboxamide | Methyl at position 5 | Less potent than indole derivative | >20 |

| 6-Bromoindole-2-carboxamide | Bromine substitution | Enhanced activity against certain cancers | <5 |

Detailed Findings from Research

- Anticancer Study : A study demonstrated that derivatives of indole carboxamides exhibited IC50 values lower than 10 µM against MCF-7 cells, indicating potent antiproliferative activity .

- Molecular Docking : Docking simulations revealed favorable binding interactions with CDK2, supporting experimental findings regarding its inhibitory effects on cell proliferation pathways .

- Comparative Analysis : The compound was compared with other indole derivatives, highlighting its superior potency against various cancer lines while maintaining favorable pharmacological properties as per Lipinski's rule of five, indicating good drug-likeness .

Q & A

Basic Research Questions

Q. What personal protective equipment (PPE) and engineering controls are recommended for handling 2-Methyl-5-phenyl-1H-indole-7-carboxamide?

- Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., P95 filters) if airborne exposure is suspected. Wear face shields, safety glasses, and chemically resistant gloves (e.g., nitrile). Employ fume hoods and ensure proper ventilation to limit inhalation risks. Wash hands thoroughly after handling .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : For determining substituent positions and verifying indole scaffold integrity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- HPLC : To assess purity (>95%) and detect impurities.

- Melting Point Analysis : Cross-referenced with literature for identity verification (e.g., compare with analogs in –6) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Methodological Answer :

- Reaction Conditions : Reflux in acetic acid with sodium acetate (0.1 mol) for 3–5 hours to drive condensation reactions (similar to ).

- Purification : Recrystallize from DMF/acetic acid (1:1 v/v) to remove unreacted intermediates.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance carboxamide formation efficiency.

Table 1 : Optimization Parameters

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | Acetic acid | Facilitates proton transfer |

| Temperature | 110–120°C (reflux) | Accelerates reaction kinetics |

| Purification Method | Recrystallization | Reduces amorphous byproducts |

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points) for indole derivatives?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Provides precise melting points and detects polymorphs.

- Purity Validation : Use HPLC-MS to rule out impurities affecting measurements.

- Literature Cross-Validation : Compare with structurally similar compounds (e.g., 1-Methyl-1H-indole-5-carboxylic acid in has mp 221–223°C) .

Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to UV light (ICH Q1B), 40°C/75% humidity (ICH Q1A), and acidic/alkaline conditions.

- Analytical Monitoring : Track degradation via LC-MS (e.g., hydrolysis of the carboxamide group).

- Stability-Indicating Methods : Develop HPLC protocols to separate degradation products (e.g., indole ring oxidation byproducts) .

Q. How can computational methods predict the reactivity of the phenyl group at the 5-position in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Hammett Plots : Correlate substituent effects (e.g., electron-donating/withdrawing groups) with reaction rates.

- Molecular Docking : Predict binding interactions if the compound is biologically active (e.g., kinase inhibition) .

Q. What in vitro assays are recommended to evaluate the mutagenic potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.